molecular formula C7H5ClN2 B040424 6-Chloroimidazo[1,2-a]pyridine CAS No. 6188-25-6

6-Chloroimidazo[1,2-a]pyridine

Cat. No. B040424
CAS RN: 6188-25-6
M. Wt: 152.58 g/mol
InChI Key: XQEGYCZJSVFGEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloroimidazo[1,2-a]pyridine and related derivatives has been explored through various methods. For instance, Rousseau and Robins (1965) developed a new route for synthesizing 4-chloroimidazo[4,5-c]pyridine, which is closely related to 6-Chloroimidazo[1,2-a]pyridine (Rousseau & Robins, 1965). Additionally, Enguehard et al. (2003) reported efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives, utilizing palladium- or copper-catalyzed methodology (Enguehard et al., 2003).

Molecular Structure Analysis

The molecular structure of 6-Chloroimidazo[1,2-a]pyridine derivatives has been a subject of study. For example, Enguehard et al. (2003) described the crystal structure for 6-N-methylanilinoimidazo[1,2-a]pyridine, a derivative of 6-Chloroimidazo[1,2-a]pyridine (Enguehard et al., 2003).

Chemical Reactions and Properties

6-Chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, leading to the formation of diverse compounds. A study by Liu et al. (2015) illustrated the NH2CN-promoted integration of domino sequences for constructing 6-iodo-3-methylthioimidazo[1,2-a]pyridines (Liu et al., 2015). Similarly, Delaye et al. (2017) developed an efficient method for regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridine using Suzuki-Miyaura and Sonogashira cross-coupling reactions (Delaye et al., 2017).

Physical Properties Analysis

The physical properties of 6-Chloroimidazo[1,2-a]pyridine and its derivatives are closely linked to their molecular structure. For example, the study on the synthesis and structure of 2-(1Н-Indol-1-yl)-6-ferrocenyl-4-(2-chloroimidazo[1,2-a]pyridin-3-yl)pyrimidine by Antuf’eva et al. (2018) included analysis of IR and 1Н NMR spectroscopy, and X-ray diffraction, which are essential for understanding the physical properties of these compounds (Antuf’eva et al., 2018).

Chemical Properties Analysis

The chemical properties of 6-Chloroimidazo[1,2-a]pyridine derivatives are diverse. A study by Taha et al. (2016) synthesized various 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives and evaluated their chemical properties, including antiglycation, antioxidant, and β-glucuronidase potential (Taha et al., 2016).

Scientific Research Applications

Application 1: Fluorescent Probe for Monitoring pH Changes

  • Scientific Field: Biomedical Science and Biology
  • Summary of the Application: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a commercially available compound, has been detected for monitoring pH value (3.0–7.0). The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .
  • Methods of Application or Experimental Procedures: The probe 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (IP-YL) was purchased from Energy Chemical Co. and used without further purification. Its structure was confirmed by 1 H NMR and 13 C NMR spectra. B-R buffer/DMSO solution (v/v = 8:2) was used in all fluorescence experiments and left at room temperature for 10 min before measurement .
  • Results or Outcomes: With the increasing of H+ concentration, the absorption of the probe IP-YL at 285 nm increased dramatically while the absorption at 320 nm decreased and almost no change was observed when pH was higher than 6 .

Application 2: Antituberculosis Agents

  • Scientific Field: Medicinal Chemistry and Pharmacology
  • Summary of the Application: Imidazo[1,2-a]pyridine analogues, including 6-Chloroimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Results or Outcomes: The compounds have shown significant activity against MDR-TB and XDR-TB, contributing to the renaissance era of TB drug discovery research .

Application 3: Pharmaceutical Intermediate

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: 6-Chloroimidazo[1,2-a]pyridine is a pyridine derivative and can be used as a pharmaceutical intermediate .
  • Results or Outcomes: The outcomes of this application would depend on the specific pharmaceutical compounds being synthesized .

Safety And Hazards

6-Chloroimidazo[1,2-a]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

The use of commercially available compounds like 6-Chloroimidazo[1,2-a]pyridine as fluorescent probes is expected to greatly promote the development of fluorescent imaging . In particular, the use of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid for real-time imaging of pH changes in yeast has been realized , indicating potential future directions in bioimaging applications.

properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEGYCZJSVFGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377406
Record name 6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-a]pyridine

CAS RN

6188-25-6
Record name 6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 50% aq. chloroacetaldehyde (1.1 eq, 291 mmol, 37 ml) in ethanol (700 ml) is added 3-amino-6-chloro-pyridine (1 eq, 264 mmol, 34 g) at room temperature. The reaction mixture is refluxed for 3 hours. The solvent is removed in vacuo and the crude product is dissolved in water (400 ml). The aqueous solution is treated with sodium bicarbonate to pH=8 and extracted with dcm (3×250 ml), the organic layer is dried (MgSO4) and evaporated to give a brown solid (39.2 g) 6-chloro-imidazo[1,2-a]pyridine; [M+H]+153(155)
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
Y Gao, G Song, G Shi, J **ao, C Yuan, Y Ge - Journal of Fluorescence, 2023 - Springer
Commercially available compounds that can be directly used as fluorescent probes will greatly promote the development of fluorescent imaging. Based on our previously work related to …
Number of citations: 3 link.springer.com
G Trapani, M Franco, L Ricciardi, A Latrofa… - Journal of medicinal …, 1997 - ACS Publications
A number of 6-substituted or 6,8-disubstituted alkyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylates 5a−h, -acetates 5i−s, 6a−g, and -propionates 5t, 6h and of N,N-dialkyl-2-…
Number of citations: 170 pubs.acs.org
Y Chen, Y Lam, YH Lai - Organic Letters, 2002 - ACS Publications
The preparation of the first library of imidazo[1,2-a]pyridine derivatives on a solid support is described. A sulfone linker strategy was applied in the synthesis. Key steps involved in the …
Number of citations: 49 pubs.acs.org
J Koubachi, S El Kazzouli… - The Journal of …, 2007 - ACS Publications
A new and efficient method for the synthesis of 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives using a microwave-assisted one-pot, two-step Suzuki/heteroarylation or one-pot, …
Number of citations: 114 pubs.acs.org
J Koubachi, S El Kazzouli, S Berteina-Raboin… - …, 2008 - thieme-connect.com
In this paper, we present the synthesis of 3-alkenylimidazo [1, 2-a] pyridines in high to moderate yields by microwave direct palladium-catalyzed CH alkenylation between bromoalkenes …
Number of citations: 45 www.thieme-connect.com
Y Li, S Ren, G Shi, C Yuan, G Duan, Y Ge - Journal of Luminescence, 2023 - Elsevier
Searching for new probes for pH detection is useful for the diagnosis of related diseases. However, the fluorescent probes that can respond to pH value less than 4 or greater than 8 are …
Number of citations: 2 www.sciencedirect.com
MD Crozet, C Castera, M Kaafarani… - … -Online Journal of …, 2003 - hal.science
New 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines and 2-chloromethyl-6-halogeno-3-nitroimidazo[1,2-a]pyridines were prepared and reacted under experimental conditions of S …
Number of citations: 6 hal.science
L Almirante, A Mugnaini, N De Toma… - Journal of Medicinal …, 1970 - ACS Publications
In the course of screening imidazo [l, 2-a] pyridines, new oxygenated derivatives were synthesized: aldehydes, ketones, their derivatives, and the corresponding alcohols. Some …
Number of citations: 41 pubs.acs.org
M Hayakawa, H Kaizawa, K Kawaguchi… - Bioorganic & medicinal …, 2007 - Elsevier
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, 2a, was discovered in our chemical library as a novel p110α inhibitor with an IC 50 of 0.67μM, through …
Number of citations: 174 www.sciencedirect.com
GS Mani, SP Shaik, Y Tangella, S Bale… - Organic & …, 2017 - pubs.rsc.org
A facile and efficient metal-free, one-pot, three component synthetic protocol has been developed for the synthesis of medicinally important substituted imidazo[1,2-a]pyridines via the …
Number of citations: 36 pubs.rsc.org

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